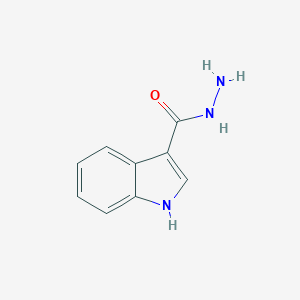

1H-indole-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUYDKZSGDJDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165238 | |

| Record name | Indole-3-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15317-58-5 | |

| Record name | 1H-Indole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15317-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015317585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Indole-3-Carbohydrazide from Indole-3-Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for converting indole-3-carboxylic acid into 1H-indole-3-carbohydrazide, a crucial intermediate in the development of novel therapeutic agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical execution, and comparative analysis of the most effective synthetic routes. Detailed experimental protocols, safety considerations, and characterization data are included to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, this compound serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and hydrazones, which have demonstrated significant biological activities such as antitumor, antiplatelet, and antimicrobial properties.[2][3][4] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance in the drug discovery and development pipeline.

This guide will explore the primary synthetic transformations from indole-3-carboxylic acid to this compound, focusing on the underlying reaction mechanisms and the practical considerations that inform the choice of a particular synthetic strategy.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is essential for successful synthesis, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Indole-3-Carboxylic Acid | C₉H₇NO₂ | 161.16 | 164-167 | Off-white to light yellow powder |

| Methyl Indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 | 151-155 | White to off-white crystalline powder |

| Indole-3-carbonyl chloride | C₉H₆ClNO | 179.61 | ~135 (decomposes) | Moisture-sensitive solid |

| Hydrazine Hydrate | H₆N₂O | 50.06 | -51.7 | Colorless fuming liquid |

| This compound | C₉H₉N₃O | 175.19 | 155-159 | White to off-white solid [5][6] |

Synthetic Pathways from Indole-3-Carboxylic Acid

There are three primary and reliable routes for the synthesis of this compound from indole-3-carboxylic acid. The choice of method often depends on the desired scale, available reagents, and tolerance for specific reaction conditions.

Route 1: Two-Step Synthesis via Esterification and Hydrazinolysis

This is the most commonly employed and often highest-yielding method. It involves the initial conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, followed by reaction with hydrazine hydrate.

Mechanism: The first step, esterification, typically proceeds via an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Subsequent dehydration yields the ester. The second step, hydrazinolysis, is the nucleophilic substitution of the alkoxy group of the ester by hydrazine, which is a potent nucleophile.[2][7]

Caption: Workflow for the two-step synthesis of this compound.

Advantages:

-

High yields are often achievable.

-

The intermediate ester is typically a stable, crystalline solid that can be easily purified.

-

Avoids the use of harsh chlorinating agents.

Disadvantages:

-

It is a two-step process, which can increase the overall reaction time and resource utilization.

Route 2: Activation with Thionyl Chloride

This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted in situ with hydrazine to form the desired carbohydrazide.

Mechanism: Thionyl chloride reacts with the carboxylic acid to form an unstable acyl chlorosulfite intermediate. This intermediate then decomposes, with the release of sulfur dioxide and hydrogen chloride gas, to yield the acyl chloride.[8][9] The highly electrophilic acyl chloride readily reacts with hydrazine in a nucleophilic acyl substitution reaction.[10]

Caption: Synthesis via activation with thionyl chloride.

Advantages:

-

Can be performed as a one-pot synthesis.

-

The acyl chloride intermediate is highly reactive, often leading to rapid reaction times.

Disadvantages:

-

Thionyl chloride is a corrosive and toxic reagent that must be handled with extreme care in a well-ventilated fume hood.[11]

-

The reaction produces corrosive HCl and toxic SO₂ gas as byproducts.

-

The high reactivity of the acyl chloride can sometimes lead to side reactions if not controlled properly.

Route 3: Direct Coupling with Carbodiimide Reagents

This approach facilitates the direct formation of the amide bond between the carboxylic acid and hydrazine, bypassing the need for ester or acyl chloride intermediates. Common carbodiimide coupling agents include dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12][13]

Mechanism: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine, forming the carbohydrazide and a urea byproduct.[13][14] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be used to improve yields and minimize side reactions by forming a more stable active ester intermediate.[13]

Caption: Direct coupling of indole-3-carboxylic acid and hydrazine.

Advantages:

-

Mild reaction conditions, which are suitable for sensitive substrates.

-

A one-pot procedure that simplifies the workflow.

Disadvantages:

-

Carbodiimide reagents can be expensive.

-

The urea byproduct (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove from the reaction mixture, although the use of water-soluble EDC can mitigate this issue.[13][14]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Esterification/Hydrazinolysis | Route 2: Thionyl Chloride Activation | Route 3: Carbodiimide Coupling |

| Number of Steps | Two | One-pot (two stages) | One-pot |

| Typical Yield | Excellent | Good to Excellent | Good |

| Reaction Conditions | Reflux in alcohol, then reflux with hydrazine | Reflux with SOCl₂, then addition of hydrazine | Typically room temperature |

| Key Reagents | Alcohol (MeOH or EtOH), Acid catalyst, N₂H₄·H₂O | SOCl₂, N₂H₄·H₂O | EDC or DCC, N₂H₄·H₂O |

| Safety Concerns | Flammable solvents | Corrosive and toxic SOCl₂, HCl and SO₂ byproducts | DCC is an allergen, EDC is a safer alternative |

| Purification | Crystallization of ester and final product | Removal of excess SOCl₂, crystallization | Removal of urea byproduct |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations involving hazardous chemicals should be performed in a certified chemical fume hood.

Protocol for Route 1: Esterification and Hydrazinolysis

Step 1: Synthesis of Methyl Indole-3-carboxylate

-

To a stirred suspension of indole-3-carboxylic acid (10.0 g, 62.0 mmol) in methanol (150 mL), add concentrated sulfuric acid (3 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water (300 mL).

-

Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold methanol.

-

Dry the solid under vacuum to yield methyl indole-3-carboxylate as a white to off-white solid.

Step 2: Synthesis of this compound [2][15][16]

-

In a round-bottom flask, dissolve methyl indole-3-carboxylate (8.75 g, 50.0 mmol) in ethanol (100 mL).

-

Add hydrazine hydrate (99%, 12.5 mL, 250 mmol) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]

-

Upon completion, cool the reaction mixture in an ice bath.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol and then diethyl ether.

-

Dry the product under vacuum to afford this compound as a white solid.

Protocol for Route 2: Thionyl Chloride Activation[10]

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), suspend indole-3-carboxylic acid (5.0 g, 31.0 mmol) in an inert solvent such as dry dichloromethane (50 mL) or toluene (50 mL).

-

Add thionyl chloride (4.4 mL, 62.0 mmol) dropwise to the suspension at room temperature under a nitrogen atmosphere.[17]

-

Heat the reaction mixture to reflux for 2-3 hours. The suspension should become a clear solution as the acyl chloride forms.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride residue in a dry, non-protic solvent like THF (50 mL).

-

In a separate flask, prepare a solution of hydrazine hydrate (3.1 mL, 62.0 mmol) in THF (20 mL) and cool it in an ice bath.

-

Add the acyl chloride solution dropwise to the hydrazine solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol for Route 3: Direct Coupling with EDC

-

Dissolve indole-3-carboxylic acid (3.22 g, 20.0 mmol) in a mixture of dichloromethane (DCM, 80 mL) and N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (4.22 g, 22.0 mmol) to the solution and stir for 10 minutes at room temperature.

-

Add hydrazine hydrate (1.1 mL, 22.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the indole ring protons, the N-H protons of the indole and hydrazide moieties, and the amide proton. The indole N-H proton typically appears as a broad singlet at a high chemical shift (around 11.5 ppm in DMSO-d₆). The amide (CONH) and hydrazide (NH₂) protons will also be present.[2][18][19]

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the indole and hydrazide groups (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1630-1660 cm⁻¹), and C=C stretching vibrations for the aromatic indole ring.[19][20][21]

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (155-159 °C). A broad melting range may indicate the presence of impurities.

Safety and Handling

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[22] It can cause severe burns upon skin contact and is fatal if inhaled. Always handle hydrazine hydrate in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves and a face shield.[22] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[22]

-

Thionyl Chloride: This is a corrosive liquid that reacts violently with water to release toxic gases (HCl and SO₂).[11] It can cause severe burns to the skin, eyes, and respiratory tract.[11] Handle only in a fume hood with appropriate PPE.

-

Carbodiimides (DCC, EDC): DCC is a potent skin sensitizer and should be handled with care. EDC is generally considered safer but should still be handled with appropriate precautions.

Conclusion

The synthesis of this compound from indole-3-carboxylic acid can be successfully achieved through several reliable methods. The two-step esterification-hydrazinolysis route is often favored for its high yields and the stability of the intermediate. The thionyl chloride activation method offers a rapid one-pot alternative, albeit with more significant safety considerations. Direct coupling with carbodiimide reagents provides a mild and efficient one-pot synthesis, particularly suitable for small-scale preparations and sensitive substrates. The selection of the optimal synthetic route will be guided by the specific requirements of the research, including scale, available equipment, cost, and safety protocols. This guide provides the necessary technical information and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate.

References

- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C9H9N3O | CID 27199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 12. Carbodiimide - Wikipedia [en.wikipedia.org]

- 13. peptide.com [peptide.com]

- 14. interchim.fr [interchim.fr]

- 15. jocpr.com [jocpr.com]

- 16. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis of 1H-Indole-3-Carbohydrazide from Ethyl Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1H-indole-3-carbohydrazide, a crucial intermediate in the development of novel therapeutic agents. The primary focus is on the efficient conversion of ethyl indole-3-carboxylate through hydrazinolysis. This document will detail the underlying chemical principles, provide a robust and validated experimental protocol, discuss critical process parameters and optimization strategies, and highlight the significance of this compound in medicinal chemistry. The content is structured to offer both a theoretical understanding and practical, actionable insights for researchers in the field.

Introduction: The Strategic Importance of the Indole Nucleus in Drug Discovery

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry.[3] Indole-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][4]

Within this versatile class of compounds, this compound emerges as a key building block.[4] Its strategic importance lies in the reactive carbohydrazide moiety, which serves as a versatile handle for the construction of more complex molecular architectures through reactions like condensation with aldehydes and ketones.[5][6][7] This allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening. The synthesis of this compound from readily available starting materials like ethyl indole-3-carboxylate is, therefore, a fundamental and critical transformation in the drug discovery pipeline.[5][6]

The Chemical Transformation: From Ester to Hydrazide

The conversion of ethyl indole-3-carboxylate to this compound is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis.[8][9] This process involves the reaction of the ester with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

Unpacking the Reaction Mechanism

The mechanism of hydrazinolysis of an ester is analogous to other nucleophilic acyl substitutions, such as ester hydrolysis.[10][11] The key steps are as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ethyl indole-3-carboxylate. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton transfer likely occurs from the attacking nitrogen to the oxygen of the original ethoxy group, making it a better leaving group (ethanol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (or ethanol after protonation) as the leaving group.

-

Final Product Formation: The resulting product is the stable this compound.

Caption: Mechanism of Hydrazinolysis.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been adapted from established literature procedures and is designed for high yield and purity.[5][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl indole-3-carboxylate | ≥98% | Commercially Available |

| Hydrazine hydrate (99-100%) | Reagent Grade | Commercially Available |

| Ethanol (Absolute) | ACS Grade | Commercially Available |

| Deionized Water | - | In-house |

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl indole-3-carboxylate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 10-15 equivalents). The large excess of hydrazine helps to drive the reaction to completion.[12]

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.[5] The reaction is typically complete within 2 to 4 hours.[6]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl indole-3-carboxylate) is no longer detectable.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker containing ice-cold water. A white solid precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white crystalline solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: Confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry: Determine the molecular weight of the product.

-

FT-IR Spectroscopy: Identify the characteristic functional groups (e.g., N-H, C=O).

Optimization and Critical Parameters

While the described protocol is robust, several parameters can be optimized to improve yield, purity, and reaction time.

| Parameter | Recommended Range/Condition | Rationale |

| Molar Ratio of Hydrazine | 10-15 equivalents | A large excess drives the equilibrium towards the product side. |

| Solvent | Ethanol, Methanol | Both are effective, with ethanol often being preferred for its higher boiling point. |

| Reaction Temperature | Reflux (approx. 80°C) | Provides sufficient energy to overcome the activation barrier without significant side product formation. |

| Reaction Time | 2-4 hours | Generally sufficient for complete conversion. Monitor by TLC for optimal timing. |

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds.[13][14] By reacting the terminal amino group of the hydrazide with various aldehydes and ketones, a diverse library of N-acylhydrazone derivatives can be generated.[5][7] These derivatives have shown promise as:

-

Anticancer Agents: Some indole-based hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3]

-

Antimicrobial Agents: The indole nucleus combined with the hydrazone linkage has been explored for the development of new antibacterial and antifungal compounds.

-

Anti-inflammatory Agents: Certain derivatives have exhibited potent anti-inflammatory properties.

-

Antiviral Agents: The scaffold has been investigated for its potential in developing novel antiviral therapies.

Conclusion

The synthesis of this compound from ethyl indole-3-carboxylate via hydrazinolysis is a straightforward yet critical reaction in the field of medicinal chemistry. This guide has provided a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, and a discussion of its importance in drug discovery. By understanding and applying the principles outlined herein, researchers can efficiently produce this key intermediate, paving the way for the development of novel and effective therapeutic agents.

References

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indole-3-Carbohydrazide: Chemical Properties and Structural Elucidation

Introduction: The Significance of the Indole Nucleus in Modern Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound biological activities.[1] Its presence is associated with a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antimicrobial, and notably, anticancer effects.[1] Within this privileged scaffold, 1H-indole-3-carbohydrazide emerges as a critical building block and a pharmacologically significant entity in its own right. As a derivative of indole-3-carboxylic acid, it serves as a versatile synthon for the construction of more complex heterocyclic systems, such as oxadiazoles and pyrazoles, which have demonstrated considerable therapeutic potential.[2][3] This guide provides an in-depth exploration of the chemical properties of this compound and a detailed, field-proven methodology for its structural elucidation, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a compound is paramount for its effective and safe handling in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | [4] |

| Molecular Weight | 175.19 g/mol | [5] |

| Melting Point | 232 - 234 °C | |

| Physical Form | Solid | |

| IUPAC Name | This compound | |

| CAS Number | 15317-58-5 |

Safety and Handling:

This compound is classified as harmful and requires careful handling in a laboratory environment.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[6]H312: Harmful in contact with skin[6]H315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[6]H335: May cause respiratory irritation |

Synthesis of this compound: A Proven Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of an ester precursor, most commonly methyl or ethyl 1H-indole-3-carboxylate. This reaction is favored for its high yield and operational simplicity.

Reaction Principle:

The core of this synthesis is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (methanol or ethanol) to form the stable carbohydrazide. The use of an excess of hydrazine hydrate drives the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 1H-indole-3-carboxylate

-

Hydrazine monohydrate (99%)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

To a solution of methyl 1H-indole-3-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine monohydrate (approximately 15 equivalents).[10]

-

Stir the reaction mixture at approximately 80°C for 2 hours.[10]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture by adding a water/ice mixture.[10]

-

The solid product will precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation: A Multi-technique Approach

The unambiguous confirmation of the structure of this compound and its derivatives relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For indole carbohydrazides, characteristic absorption bands are expected for the N-H, C=O, and aromatic C-H bonds.

Table 3: Typical IR Absorption Frequencies for Indole Carbohydrazide Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (indole & hydrazide) | 3300 - 3550 | Stretching vibrations, often multiple bands[10] |

| C-H (aromatic) | 3000 - 3150 | Stretching vibrations[10] |

| C=O (amide I) | 1630 - 1680 | Carbonyl stretching vibration, strong intensity[10][11] |

| N-H (amide II) | 1530 - 1580 | N-H bending vibration[10] |

| C=C (aromatic) | 1500 - 1600 | Ring stretching vibrations[11] |

Causality: The presence of strong absorption bands in the 3300-3550 cm⁻¹ and 1630-1680 cm⁻¹ regions is a strong indicator of the successful formation of the carbohydrazide moiety from the starting ester, which would lack the N-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each proton, their multiplicity (singlet, doublet, etc.), and their connectivity through spin-spin coupling.

Table 4: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Indole-NH (H1) | ~11.50 | Singlet (broad) | - | Exchangeable with D₂O[10] |

| CONH | ~11.78 | Singlet (broad) | - | Exchangeable with D₂O[10] |

| H2 | ~8.21 | Singlet | - | Characteristic downfield shift[10] |

| H4 | ~8.20 | Doublet | ~7.5 - 8.0 | deshielded by the carbonyl group |

| H7 | ~7.49 | Doublet | ~8.0 | |

| H5, H6 | ~7.15 - 7.22 | Multiplet | - | Overlapping signals[10] |

| NH₂ | ~4.5 - 5.0 | Singlet (broad) | - | Exchangeable with D₂O |

Expert Insight: The chemical shifts of the indole protons, particularly H2 and H4, are sensitive to the nature of the substituent at the 3-position. The downfield shift of the indole N-H proton to around 11.50 ppm is characteristic and confirms its presence.[10]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environment.

Table 5: Expected ¹³C NMR Chemical Shifts (δ, ppm) for the Indole Core

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~162.5 |

| C2 | ~127.5 |

| C3 | ~110.5 |

| C3a | ~123.8 |

| C4 | ~122.1 |

| C5 | ~119.9 |

| C6 | ~120.8 |

| C7 | ~112.8 |

| C7a | ~136.3 |

(Data derived from analysis of similar structures)[12]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compound. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.

-

Low-Resolution MS (LRMS): Provides the nominal molecular weight. For this compound (C₉H₉N₃O), the expected protonated molecular ion [M+H]⁺ would be observed at m/z 176.[10]

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The calculated m/z for the [M+H]⁺ ion of C₉H₉N₃O is 176.0818. An experimentally determined value close to this provides strong evidence for the elemental composition.[13]

Self-Validating System: The combination of these techniques creates a self-validating system. The molecular formula confirmed by HRMS must be consistent with the number and types of protons and carbons observed in the NMR spectra, as well as the functional groups identified by IR spectroscopy.

Caption: Integrated workflow for structural elucidation.

Conclusion

This compound stands as a molecule of significant interest due to its versatile role in the synthesis of novel therapeutic agents. A comprehensive understanding of its chemical properties, coupled with a robust methodology for its synthesis and structural elucidation, is essential for its effective utilization in drug discovery and development. The multi-technique approach detailed in this guide, integrating IR, NMR, and MS, provides a self-validating framework for the unambiguous characterization of this important indole derivative, ensuring the scientific integrity of subsequent research endeavors.

References

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H9N3O | CID 27199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 15317-58-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. chemical-label.com [chemical-label.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. aksci.com [aksci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-chloro-1H-indole-2-carbohydrazide | 441801-15-6 | Benchchem [benchchem.com]

Spectroscopic Characterization of 1H-Indole-3-Carbohydrazide: An In-Depth Technical Guide for Researchers

Introduction: The Significance of 1H-Indole-3-Carbohydrazide in Drug Discovery

This compound stands as a cornerstone scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a myriad of heterocyclic compounds with significant therapeutic potential. The indole nucleus is a privileged structure in drug discovery, present in numerous natural and synthetic bioactive molecules. The addition of a carbohydrazide moiety at the 3-position provides a reactive handle for further molecular elaboration, leading to derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As senior application scientists, we recognize that a thorough understanding of the structural and electronic properties of this key building block is paramount for the rational design and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and data interpretation strategies essential for unambiguous structural elucidation.

Molecular Structure and Key Spectroscopic Features

To facilitate the discussion of the spectroscopic data, the molecular structure of this compound with the standard numbering convention is presented below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum of this compound, a solid at room temperature, can be obtained using the KBr pellet method or the thin solid film method.[1]

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical spectral range is 4000-400 cm⁻¹.

Causality Behind Experimental Choices: The use of KBr is crucial as it is transparent to infrared radiation in the typical analysis range and forms a solid matrix that holds the sample in the path of the IR beam. Grinding the sample thoroughly ensures that the particle size is smaller than the wavelength of the IR radiation, minimizing scattering and producing a high-quality spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400-3200 | N-H stretching | Indole N-H and Amide N-H | The presence of multiple peaks in this region is expected due to the indole N-H and the N-H bonds of the carbohydrazide moiety. These bands are often broad due to hydrogen bonding. |

| 3100-3000 | C-H stretching | Aromatic C-H | These absorptions are characteristic of the C-H bonds in the indole ring. |

| ~1640 | C=O stretching (Amide I) | Carbonyl | This strong absorption is a hallmark of the carbonyl group in the carbohydrazide functionality. |

| ~1600-1450 | C=C stretching | Aromatic C=C | These bands arise from the vibrations of the carbon-carbon double bonds within the indole ring system. |

| ~1550 | N-H bending (Amide II) | Amide | This band, in conjunction with the Amide I band, is characteristic of the amide linkage. |

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that are unique to the overall molecular structure.[2]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on the chemical shifts of exchangeable protons (N-H, O-H), which can aid in their identification.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay to ensure quantitative integration, and a spectral width that encompasses all proton signals.[3]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all unique carbon atoms. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.[3]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the indole ring protons and the carbohydrazide protons. The following table summarizes the predicted chemical shifts, multiplicities, and assignments based on data from closely related indole derivatives.[4]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Indole N1-H | ~11.5 | br s | - | Exchangeable proton, broad singlet. |

| C2-H | ~8.2 | s | - | Singlet, adjacent to the nitrogen and the C3-substituent. |

| C4-H | ~8.1 | d | ~7.8 | Doublet, deshielded by the ring current and the carbonyl group. |

| C7-H | ~7.5 | d | ~8.0 | Doublet. |

| C5-H & C6-H | ~7.2 | m | - | Multiplet, overlapping signals. |

| Amide N2-H | ~9.5 | br s | - | Exchangeable proton, broad singlet. |

| Amine N3-H₂ | ~4.5 | br s | - | Exchangeable protons, broad singlet. |

Expert Insights: The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The downfield shift of the indole N-H is characteristic of this proton in an aromatic heterocyclic system. The C2-H proton typically appears as a singlet due to the absence of adjacent protons. The protons on the benzene ring (C4-C7) exhibit characteristic splitting patterns (doublets and multiplets) due to spin-spin coupling with their neighbors.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The predicted chemical shifts for this compound are based on data from indole and its 3-substituted derivatives.[5][6][7]

| Carbon | Predicted δ (ppm) | Assignment |

| C8 (C=O) | ~165 | Carbonyl carbon, significantly deshielded. |

| C7a | ~136 | Quaternary carbon of the indole ring. |

| C2 | ~130 | Deshielded by the adjacent nitrogen atom. |

| C3a | ~126 | Quaternary carbon of the indole ring. |

| C4 | ~122 | Aromatic carbon. |

| C5 | ~121 | Aromatic carbon. |

| C6 | ~120 | Aromatic carbon. |

| C7 | ~112 | Aromatic carbon. |

| C3 | ~108 | Shielded relative to other indole carbons. |

Trustworthiness of Assignments: The assignment of the carbonyl carbon (C8) to the most downfield signal is highly reliable due to the strong deshielding effect of the oxygen atom. The chemical shifts of the indole ring carbons are consistent with established data for 3-substituted indoles. Quaternary carbons (C3, C3a, and C7a) can be definitively identified using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. This guide has outlined the essential experimental protocols and provided a detailed analysis of the expected spectral features, grounded in established spectroscopic principles and comparative data from related compounds. A thorough understanding of these spectroscopic signatures is indispensable for chemists working on the synthesis and development of novel indole-based therapeutic agents, ensuring the purity and structural integrity of their compounds.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. amherst.edu [amherst.edu]

- 3. benchchem.com [benchchem.com]

- 4. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. rsc.org [rsc.org]

- 7. tetratek.com.tr [tetratek.com.tr]

Mass Spectrometry Analysis of 1H-Indole-3-Carbohydrazide: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1H-indole-3-carbohydrazide, a key building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core principles of its ionization and fragmentation behavior, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring an indole nucleus linked to a carbohydrazide group at the 3-position. The indole scaffold is a privileged structure in drug discovery, present in a wide array of pharmacologically active molecules. The carbohydrazide functional group serves as a versatile synthon for the creation of diverse derivatives, such as hydrazones, pyrazoles, and oxadiazoles, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Given its pivotal role in the synthesis of novel therapeutic agents, the unambiguous characterization of this compound and its reaction products is paramount. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation. This guide will explore the mass spectrometric characteristics of this molecule in detail.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most common and relevant techniques for this class of molecules are Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺) of this compound with minimal in-source fragmentation. This is particularly useful for accurate mass determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. The basic nitrogen atoms in the hydrazide group and the indole ring are readily protonated in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS).

-

Electron Ionization (EI): This hard ionization technique imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. EI is typically coupled with gas chromatography (GC), which would require derivatization of the relatively non-volatile this compound to enhance its thermal stability and volatility.

Mass Spectral Fragmentation Analysis

Understanding the fragmentation pathways of this compound is key to its structural confirmation and the identification of its derivatives.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 176.08) is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation is expected to occur at the most labile bonds, primarily within the carbohydrazide moiety.

Proposed ESI-MS/MS Fragmentation of this compound

Caption: Proposed ESI-MS/MS fragmentation of this compound.

A key fragmentation pathway involves the cleavage of the C-N bond of the carbohydrazide group, leading to the formation of the stable indole-3-carbonyl cation at m/z 144. Subsequent loss of carbon monoxide from this ion would generate the indole cation at m/z 116. Another possible fragmentation is the loss of the indole-3-carbonyl moiety to produce the protonated hydrazine ion at m/z 32.

Electron Ionization (EI) Mass Spectrometry

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Comments |

| 175 | [M]⁺• | Molecular ion |

| 144 | [Indole-C≡O]⁺ | Loss of •NHNH2 radical |

| 116 | [Indole]⁺ | Loss of CO from m/z 144 |

| 89 | [C7H5]⁺ | Fragmentation of the indole ring |

The molecular ion at m/z 175 is expected to be prominent. The most significant fragmentation will likely be the alpha-cleavage of the N-N bond in the hydrazide moiety, leading to the loss of a •NHNH2 radical and the formation of the highly stable indole-3-carbonyl cation at m/z 144, which would likely be the base peak. Further fragmentation of this ion through the loss of a neutral carbon monoxide molecule would result in the indole cation at m/z 116. The indole ring itself can undergo fragmentation, leading to characteristic ions such as m/z 89.

Proposed Electron Ionization Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

LC-ESI-MS/MS Analysis

Objective: To determine the accurate mass of this compound and to characterize its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5-4.5 kV.

-

Gas Temperature: 300-350 °C.

-

Nebulizer Gas: Nitrogen, 30-50 psi.

-

Full Scan (MS1) Range: m/z 50-500.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z 176.08 and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

-

Workflow for LC-ESI-MS/MS Analysis

Caption: Workflow for LC-ESI-MS/MS analysis of this compound.

GC-EI-MS Analysis (with Derivatization)

Objective: To obtain a reproducible fragmentation pattern for library matching and structural elucidation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Step-by-Step Protocol:

-

Derivatization (Silylation):

-

In a vial, dissolve ~0.5 mg of this compound in 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Heat the mixture at 60-70 °C for 30 minutes.

-

-

Gas Chromatography Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-600.

-

Data Interpretation and Trustworthiness

A self-validating system for the analysis of this compound relies on the convergence of data from multiple analytical approaches.

-

Accurate Mass Measurement (ESI-MS): The experimentally determined accurate mass of the protonated molecule should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass of C₉H₁₀N₃O⁺ (176.0818).

-

Isotopic Pattern: The isotopic distribution of the molecular ion should match the theoretical distribution for the proposed elemental formula.

-

Consistent Fragmentation: The observed fragment ions in both ESI-MS/MS and EI-MS should be explainable through logical and well-established fragmentation mechanisms for indole and carbohydrazide compounds. Comparison with the fragmentation of known analogs provides a strong line of evidence.

By integrating these data points, researchers can achieve a high degree of confidence in the identification and structural characterization of this compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization, essential for its application in synthetic and medicinal chemistry. A thorough understanding of its behavior under different ionization conditions and its characteristic fragmentation pathways, as outlined in this guide, enables researchers to confidently identify this important molecule and its derivatives. The presented protocols and interpretation strategies provide a robust framework for obtaining high-quality, reliable, and defensible mass spectrometric data.

References

An In-depth Technical Guide on the Solubility and Stability of 1H-Indole-3-Carbohydrazide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules. The therapeutic potential of its derivatives spans a range of applications, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents. The successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering a foundational resource for researchers in drug discovery and development. While quantitative experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry and data from closely related analogues to provide robust predictions and detailed experimental protocols for its characterization. Key areas covered include predicted solubility in a range of common pharmaceutical solvents, anticipated stability under various stress conditions, and standardized methodologies for empirical determination.

Introduction: The Significance of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal anchor for designing molecules that can effectively interact with biological targets. The introduction of a carbohydrazide moiety at the 3-position of the indole ring further enhances its utility. The hydrazide group is a key pharmacophore that can act as a hydrogen bond donor and acceptor, and it serves as a versatile synthetic handle for the construction of more complex molecular architectures through reactions such as condensation with aldehydes and ketones.

A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful application in drug development. Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro and in vivo assays. Stability, on the other hand, dictates the shelf-life of the compound and its degradation pathways, which is essential for ensuring safety and efficacy. This guide aims to provide a detailed examination of these properties, offering both theoretical insights and practical experimental workflows.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C9H9N3O | PubChem |

| Molecular Weight | 175.19 g/mol | PubChem |

| Predicted logP | 1.0 | PubChemLite |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Table 1: Key Physicochemical Properties of this compound

The predicted octanol-water partition coefficient (logP) of 1.0 suggests that this compound is a moderately lipophilic compound. This value indicates that it will likely exhibit a preference for organic solvents over water, but the presence of multiple hydrogen bond donors and acceptors in the carbohydrazide moiety will contribute to some degree of aqueous solubility.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Based on the structure of this compound and the general solubility characteristics of related indole derivatives, a qualitative solubility profile can be predicted. Indole itself is sparingly soluble in water but shows good solubility in many organic solvents.[3] The addition of the polar carbohydrazide group is expected to enhance aqueous solubility compared to the parent indole, while retaining good solubility in polar organic solvents.

Predicted Qualitative Solubility

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and highly polar nature can effectively solvate both the indole and carbohydrazide moieties. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of forming strong hydrogen bonds with the solute. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF, but should still be a reasonably good solvent due to its ability to accept hydrogen bonds. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Can act as both a hydrogen bond donor and acceptor, facilitating interactions with the carbohydrazide group. |

| Ethanol (EtOH) | Moderate | Similar to methanol, with slightly lower polarity which may result in slightly lower solubility. Some indole carbohydrazide derivatives have been reported to be soluble in ethanol. | |

| Water | Low to Moderate | The polar carbohydrazide group will enhance aqueous solubility, but the hydrophobic indole ring will limit it. Solubility is expected to be pH-dependent. | |

| Non-Polar | Dichloromethane (DCM) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Toluene | Very Low | The significant difference in polarity between the solute and solvent will likely result in very poor solubility. | |

| Hexanes | Insoluble | The highly non-polar nature of hexanes makes it a very poor solvent for this compound. |

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for this purpose.

3.2.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2.2. Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

3.2.3. Detailed Procedure

-

Analytical Method Development: Develop and validate a quantitative analytical method, preferably HPLC-UV, for this compound. This includes establishing linearity, accuracy, and precision.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using the pre-validated HPLC-UV or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Stability Profile of this compound

Understanding the chemical stability of this compound is paramount for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Stability and Degradation Pathways

The indole ring is susceptible to oxidation, particularly at the 2 and 3-positions. The carbohydrazide moiety can undergo hydrolysis, especially under acidic or basic conditions.

-

Hydrolytic Stability: The amide bond in the carbohydrazide group is susceptible to hydrolysis, which would be catalyzed by both acid and base. This would lead to the formation of indole-3-carboxylic acid and hydrazine. The rate of hydrolysis is expected to be pH-dependent, with increased degradation at pH extremes.

-

Oxidative Stability: The electron-rich indole nucleus is prone to oxidation. Common laboratory oxidizing agents like hydrogen peroxide or exposure to atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of various oxidized species.

-

Photostability: Many indole-containing compounds are known to be light-sensitive. Exposure to UV or visible light could induce photochemical reactions, leading to discoloration and the formation of degradation products.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures in the solid state. However, at elevated temperatures, thermal decomposition may occur.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

4.2.1. Stress Conditions

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Neutral Hydrolysis: Water at elevated temperature.

-

Oxidative Degradation: 3% H2O2 at room temperature.

-

Photodegradation: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80 °C).

4.2.2. Experimental Workflow

Caption: A generalized workflow for conducting forced degradation studies.

4.2.3. Development of a Stability-Indicating HPLC Method

A crucial component of stability studies is the use of a stability-indicating analytical method. This is an HPLC method that can separate the parent compound from all its degradation products, ensuring that the quantification of the parent drug is not affected by the presence of impurities.

Recommended HPLC-UV Method Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |

| Gradient Elution | A time-programmed gradient from a high aqueous content to a high organic content to elute both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV-Vis scan of this compound (likely around 280 nm) |

| Injection Volume | 10 µL |

This method should be validated for its stability-indicating properties by analyzing the samples from the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the chromatographic peak of the parent compound is free from co-eluting degradants.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in fundamental chemical principles and data from related compounds. While specific experimental data for this molecule is limited, the detailed protocols provided herein offer a robust framework for researchers to empirically determine these critical parameters. A thorough characterization of the solubility and stability of this compound is an indispensable step in unlocking its full potential as a scaffold in the development of novel therapeutics. The insights and methodologies presented in this guide are intended to empower researchers to make informed decisions in their drug discovery and development endeavors, ultimately accelerating the journey from the laboratory to the clinic.

References

The Indole Carbohydrazide Motif: A Technical Guide to Its Fundamental Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1][2] When functionalized with a carbohydrazide group (-CONHNH₂), the resulting indole carbohydrazide becomes a versatile synthon, unlocking a vast landscape of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the indole carbohydrazide group, moving beyond simple protocols to elucidate the electronic interplay between the indole ring and the hydrazide moiety. We will dissect the key reaction pathways, explain the mechanistic rationale behind experimental choices, and provide detailed protocols for the synthesis of high-value heterocyclic systems.

The Electronic Landscape: Understanding the Reactivity

The reactivity of an indole carbohydrazide is not merely the sum of its parts; it is a nuanced interplay between the electron-rich indole ring and the nucleophilic carbohydrazide chain.

-

The Indole Nucleus: The indole ring is a π-excessive heteroaromatic system. The lone pair of electrons on the pyrrolic nitrogen (N-1) participates in the aromatic system, rendering the ring highly electron-rich. This electron density is most pronounced at the C-3 position, making it the primary site for electrophilic attack.[3][4] The indole N-1 nitrogen itself is significantly less nucleophilic and requires strong bases for deprotonation, a crucial factor in determining regioselectivity.[1][5]

-

The Carbohydrazide Moiety (-CONHNH₂): This group introduces three key reactive sites: the amide nitrogen (Nα), the terminal primary amine nitrogen (Nβ), and the carbonyl carbon.

-

Nucleophilicity: The terminal Nβ nitrogen, bearing a lone pair and two protons, is the most nucleophilic center of the entire molecule. It is significantly more reactive towards electrophiles than the Nα nitrogen, which is deactivated by the adjacent electron-withdrawing carbonyl group. Both carbohydrazide nitrogens are substantially more nucleophilic than the indole N-1 nitrogen.

-

Acidity: The protons on both the indole nitrogen and the carbohydrazide nitrogens are acidic and can be removed by bases, although the indole N-H is the least acidic of the N-H protons.

-

This electronic arrangement dictates the molecule's behavior: the vast majority of reactions are initiated by the nucleophilic attack of the terminal Nβ-amino group.

Synthesis of the Indole Carbohydrazide Core

The most direct and common method for synthesizing indole carbohydrazides is the hydrazinolysis of a corresponding indole carboxylic acid ester. This reaction leverages the high nucleophilicity of hydrazine to displace the alkoxy group of the ester.

Experimental Protocol: Synthesis of 1H-Indole-2-Carbohydrazide

This protocol describes the conversion of ethyl 1H-indole-2-carboxylate to 1H-indole-2-carbohydrazide.

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Hydrazine monohydrate (99%)

-

Ethanol

Procedure:

-

To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine monohydrate (typically 10-15 equivalents).[6]

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Upon completion, cool the reaction mixture to room temperature and then pour it into an ice/water mixture to precipitate the product.[6]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product, 1H-indole-2-carbohydrazide, is typically obtained in excellent yield and purity.[6]

Fundamental Reactivity and Key Transformations

The indole carbohydrazide is a gateway to a multitude of heterocyclic scaffolds. Its reactivity is dominated by the nucleophilic character of the terminal amine, leading primarily to condensation and subsequent cyclization reactions.

Condensation Reactions: Formation of N-Acylhydrazones (Schiff Bases)

This is the most fundamental reaction of the carbohydrazide group. The terminal -NH₂ group readily condenses with aldehydes and ketones, typically under mild acidic catalysis, to form stable N-acylhydrazone derivatives. The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic Nβ nitrogen of the carbohydrazide.

Caption: Workflow for N-Acylhydrazone Formation.

Cyclization to 1,3,4-Oxadiazoles

Indole carbohydrazides serve as direct precursors to 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocycles with significant pharmacological interest.[7][8] The transformation is typically achieved by reacting the carbohydrazide with a carboxylic acid derivative in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[8][9]

Mechanism: The reaction proceeds via two main steps. First, the terminal amine of the carbohydrazide is acylated by the carboxylic acid (or its more reactive derivative like an acid chloride) to form a 1,2-diacylhydrazine intermediate. In the presence of a dehydrating agent like POCl₃, this intermediate undergoes intramolecular cyclization with the elimination of water to form the stable, aromatic 1,3,4-oxadiazole ring.[9][10]

Caption: Pathway to 1,3,4-Oxadiazoles.

Conversion to Thiosemicarbazides and Subsequent Cyclizations

The reaction of indole carbohydrazide with isothiocyanates (R-N=C=S) provides a straightforward route to N¹,N⁴-disubstituted thiosemicarbazides. This reaction involves the nucleophilic attack of the terminal -NH₂ group onto the electrophilic carbon of the isothiocyanate. These thiosemicarbazide intermediates are valuable because their subsequent cyclization can be directed by the reaction conditions (acidic vs. basic) to yield different five-membered heterocycles.[3][11]

-